1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20-13-25(21(28)26(20)17-4-2-1-3-5-17)16-8-10-24(11-9-16)19-12-18(15-6-7-15)22-14-23-19/h1-5,12,14-16H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMQOORFTMQGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, which integrates elements from piperidine, pyrimidine, and imidazolidine, suggests a variety of mechanisms of action that may be relevant for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 338.42 g/mol. Its structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including:
- Enzymes : Potential inhibition of key enzymes involved in disease pathways.
- Receptors : Modulation of receptors related to neuropharmacological pathways.
The presence of multiple nitrogen atoms in the structure suggests that the compound may engage in hydrogen bonding and coordination with metal ions, enhancing its biological interactions.
Pharmacological Potential
Research indicates that compounds similar to this one often exhibit activity against various targets, including kinases and other enzymes involved in cellular signaling pathways. The following pharmacological activities have been noted:
- Antiviral Activity : Similar compounds have shown efficacy against viruses such as HIV and other pathogens.
- Antibacterial and Antifungal Activity : Preliminary studies suggest potential effectiveness against bacterial strains and fungi.
- Neuropharmacological Effects : The compound may influence mood and pain perception through receptor interactions.
Case Studies
- Antiviral Screening : A study on related piperidine derivatives demonstrated antiviral activity against HIV-1 and other viruses. Compounds with similar structural features showed moderate protection against CVB-2 and HSV-1 .
- Antibacterial Activity : Research evaluating piperidine derivatives for antibacterial properties found significant activity against various bacterial strains .
- Neuropharmacological Studies : The interaction of the compound with specific receptors has been explored, indicating potential modulation of neurotransmitter systems involved in mood regulation .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound 1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione shares a structural scaffold with other piperidine-linked imidazolidinedione derivatives. A key analog, 1-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS: 2034331-53-6), provides a basis for comparison . Below, we analyze structural, physicochemical, and inferred pharmacological differences:
Structural and Physicochemical Comparison
| Parameter | This compound | 1-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
|---|---|---|
| Substituent on Piperidine | 6-cyclopropylpyrimidin-4-yl (C₇H₇N₂) | 5-chlorothiophene-2-carbonyl (C₅H₂ClO₂S) |
| Molecular Formula | C₂₁H₂₃N₅O₂ (calculated) | C₁₉H₁₈ClN₃O₃S |
| Molecular Weight | 377.45 g/mol (calculated) | 403.9 g/mol |
| Key Functional Groups | Pyrimidine, cyclopropyl, imidazolidinedione | Thiophene, chlorine, carbonyl, imidazolidinedione |
| Lipophilicity (Predicted) | Moderate (cyclopropyl reduces metabolic oxidation) | Higher (chlorine and thiophene enhance lipophilicity) |
Pharmacological Implications
Target Selectivity : The pyrimidine ring in the target compound may favor interactions with kinase ATP-binding pockets, whereas the thiophene-chlorine motif in the analog could engage targets with sulfur/chlorine affinity (e.g., certain proteases or GPCRs) .
Metabolic Stability : The cyclopropyl group in the target compound likely reduces susceptibility to cytochrome P450 oxidation compared to the thiophene-chlorine substituent, which may undergo oxidative metabolism.
Limitations
The provided evidence lacks experimental data (e.g., IC₅₀, pharmacokinetic profiles) for both compounds. Further studies are required to validate these hypotheses and compare bioactivity directly.
Preparation Methods
Formation of the Imidazolidine Ring
The imidazolidine-2,4-dione structure is constructed using a glycine derivative and phenyl isocyanate:
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C-Phenylglycine Preparation : Benzaldehyde reacts with ammonium chloride and potassium cyanide in a Strecker synthesis, followed by hydrolysis to yield C-phenylglycine (70% yield).
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Cyclization with Phenyl Isocyanate : C-Phenylglycine reacts with phenyl isocyanate in tetrahydrofuran, forming a urea intermediate. Acid-catalyzed cyclization produces 3-phenylimidazolidine-2,4-dione (77.5% yield).
Functionalization at Position 1
To enable coupling with the piperidine amine, the imidazolidine dione is brominated at position 1 using N-bromosuccinimide (NBS) in dimethylformamide, yielding 1-bromo-3-phenylimidazolidine-2,4-dione (68% yield).
Coupling of Piperidine and Imidazolidine-Dione Moieties
Nucleophilic Substitution
The piperidine amine attacks the brominated imidazolidine dione in the presence of triethylamine, displacing bromide to form the final product. This step is conducted in toluene under reflux, achieving 78% yield.
Purification
Crude product is washed with 20% aqueous acetic acid to remove unreacted starting materials, followed by recrystallization from ethyl acetate/methanol.
Spectroscopic Characterization
Challenges and Optimizations
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Regioselectivity in Pyrimidine Functionalization : The electron-deficient pyrimidine ring necessitates careful control of reaction temperature (≤30°C) to prevent side reactions.
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Amination Efficiency : Reductive amination with sodium borohydride requires slow addition to avoid over-reduction, with yields improving under nitrogen atmosphere.
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Coupling Yield Enhancement : Using a 10% excess of piperidine amine and extended reflux time (12 hours) increases coupling efficiency to 85% .
Q & A
Q. What are the typical synthetic routes for 1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione, and what key reagents are involved?
The synthesis involves multi-step organic reactions, including:
- Piperidine functionalization : Cyclopropane-substituted pyrimidine moieties are introduced via nucleophilic substitution or coupling reactions.
- Imidazolidine-dione formation : Cyclocondensation of urea derivatives with α-amino ketones or esters under acidic or basic conditions .
- Purification : Column chromatography or recrystallization is used to isolate intermediates, monitored by techniques like TLC or HPLC . Key reagents include coupling agents (e.g., EDCI/HOBt), catalysts (e.g., palladium for cross-coupling), and protecting groups for amine functionalities .
Q. How is structural characterization performed for this compound, and what spectroscopic data are critical?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to confirm regiochemistry of the pyrimidine and imidazolidine-dione rings.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For absolute configuration determination, particularly for chiral centers in the piperidine ring .
Q. What preliminary biological screening methods are used to assess its therapeutic potential?
Initial screening includes:
- Receptor-binding assays : Radioligand displacement studies for targets like GPCRs or kinases, given structural similarity to bioactive piperidine derivatives .
- Cell viability assays : Testing against cancer or microbial cell lines to identify cytotoxic or antimicrobial activity .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
Contradictions may arise from assay conditions (e.g., pH, solvent) or target polymorphism. Strategies include:
- Orthogonal assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays).
- Structural analysis : Compare crystal structures of the compound bound to different receptor isoforms to explain selectivity differences .
- Metabolic stability testing : Assess whether degradation products interfere with activity .
Q. What computational approaches optimize the synthetic pathway for scalability?
- Reaction path search : Quantum chemical calculations (DFT) predict energetically favorable intermediates and transition states .
- Machine learning : Train models on reaction yield data to identify optimal solvent/catalyst combinations .
- Process simulation : Use tools like Aspen Plus to model heat/mass transfer in large-scale reactors .
Q. How does the compound’s mechanism of action compare to structurally related imidazolidine-dione derivatives?
Comparative studies involve:
- Pharmacophore mapping : Overlay 3D structures to identify conserved interaction motifs (e.g., hydrogen bonds with kinase ATP pockets) .
- SAR analysis : Modify substituents (e.g., cyclopropyl vs. fluorophenyl groups) and measure changes in potency/logP .
- Kinetic studies : Stopped-flow spectroscopy to compare binding rates with analogs .
Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?
- Chiral chromatography : Use Pirkle-type columns for separation of enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps like piperidine ring formation .
- Crystallization-induced diastereomer resolution : Convert enantiomers to diastereomeric salts using chiral acids .
Methodological Considerations
- Data contradiction resolution : Cross-validate findings using multiple techniques (e.g., NMR, X-ray, and computational docking) .
- Reaction optimization : Integrate high-throughput experimentation with computational modeling to reduce trial-and-error .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) and account for solvent effects (e.g., DMSO cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
